molecular formula C13H23NO3 B6156332 tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate CAS No. 179746-48-6

tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate

Cat. No.: B6156332
CAS No.: 179746-48-6
M. Wt: 241.3
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Description

tert-Butyl 2-(3-oxopropyl)piperidine-1-carboxylate: is an organic compound with the molecular formula C13H23NO3. It is a piperidine derivative, characterized by the presence of a tert-butyl ester group and a ketone functional group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method is the reaction of 4-piperidinecarboxylic acid with tert-butyl 3-oxopropanoate under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The product is then purified using industrial-scale chromatography or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(3-oxopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate is used as an intermediate for the preparation of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: It can be used as a building block for the development of drugs targeting various biological pathways .

Industry: In the material science industry, this compound is used in the synthesis of polymers and other advanced materials. Its unique chemical properties make it suitable for use in the production of high-performance materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-oxopropyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The molecular targets and pathways involved vary depending on the specific drug design and therapeutic application .

Comparison with Similar Compounds

  • tert-Butyl 4-(2-oxopropyl)piperidine-1-carboxylate
  • tert-Butyl 3-oxopiperidine-1-carboxylate
  • tert-Butyl 4-acetylpiperidine-1-carboxylate

Comparison: tert-Butyl 2-(3-oxopropyl)piperidine-1-carboxylate is unique due to the position of the ketone group on the piperidine ring. This structural difference can influence its reactivity and the types of reactions it undergoes. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and efficiency in synthetic applications .

Properties

CAS No.

179746-48-6

Molecular Formula

C13H23NO3

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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